4-Chloro-6-(4-trifluoromethoxy-phenylamino)-pyrimidine-5-carbaldehyde

Vue d'ensemble

Description

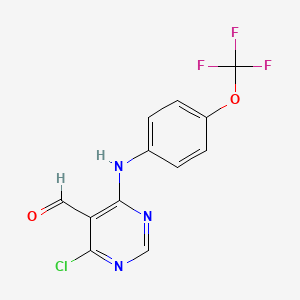

4-Chloro-6-(4-trifluoromethoxy-phenylamino)-pyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C12H7ClF3N3O2 and its molecular weight is 317.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Chloro-6-(4-trifluoromethoxy-phenylamino)-pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethoxy group, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C12H8ClF3N2O, with a molecular weight of 292.65 g/mol. The structure includes a pyrimidine ring substituted at the 4 and 6 positions, which is critical for its biological activity.

Research indicates that compounds similar to this compound often act as kinase inhibitors. For instance, studies have shown that pyrimidine derivatives can selectively inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. The inhibition of CDK4 and CDK6 has been linked to significant anticancer effects, causing G1 phase arrest in tumor cells .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrimidine-based compounds. For example, a related compound demonstrated IC50 values against CDK4/6 in the low nanomolar range (0.011 μM for CDK4) . This suggests that this compound may exhibit similar potency.

In Vitro Studies

In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. It has been evaluated against various cancer-related targets, including EGFR and VEGFR2. The results indicate a strong inhibitory effect on these targets, with some compounds showing selectivity indices significantly favoring EGFR inhibition over other kinases .

Case Studies

- Study on Tumor Regression : In vivo studies involving xenograft models demonstrated that similar pyrimidine compounds effectively inhibited tumor growth and induced apoptosis in various cancer types, including breast and colon cancers .

- Mechanistic Insights : A detailed analysis revealed that compounds like this compound could disrupt cell cycle progression, leading to DNA fragmentation and enhanced apoptosis in cultured tumor cells .

Tables of Biological Activity

Applications De Recherche Scientifique

Medicinal Chemistry

CTFMP has garnered attention for its potential as an antitumor agent . Research indicates that it inhibits the growth of various cancer cell lines, including lung, breast, and colon cancers. The proposed mechanism involves the inhibition of DNA topoisomerase II, an enzyme critical for DNA replication and cell division. Additionally, CTFMP exhibits anti-inflammatory and anti-angiogenic properties, which may be beneficial in treating inflammatory diseases and conditions characterized by abnormal blood vessel growth.

Organic Synthesis

In organic chemistry, CTFMP serves as a building block for synthesizing other biologically active compounds. Its unique structure allows chemists to modify it to create derivatives with enhanced pharmacological properties or novel functionalities.

Material Science

CTFMP is utilized in material science for developing functional materials such as liquid crystals and polymers. Its chemical properties make it suitable for applications requiring specific thermal and optical characteristics.

Agrochemicals

Research into CTFMP's potential as an agrochemical has revealed its possible use as a herbicide or insecticide. Studies suggest that its chemical structure may confer effective pest control properties while minimizing environmental impact.

Antitumor Activity

A study published in a peer-reviewed journal evaluated the antitumor activity of CTFMP against several cancer cell lines. The results demonstrated significant cytotoxic effects, particularly on lung cancer cells, with IC50 values indicating potent activity. The study also explored the compound's mechanism of action, confirming its role in inhibiting DNA topoisomerase II activity.

Organic Synthesis Applications

In another research initiative, CTFMP was employed as a precursor in synthesizing novel pyrimidine derivatives. These derivatives were screened for biological activity, revealing several candidates with promising antitumor properties. The synthetic versatility of CTFMP allows for modifications that enhance efficacy against specific cancer types.

Agrochemical Development

A recent investigation assessed CTFMP's efficacy as an insecticide against common agricultural pests. Field trials indicated that formulations containing CTFMP significantly reduced pest populations compared to untreated controls, suggesting its viability as an eco-friendly pest management solution.

Conclusion and Future Directions

The compound 4-Chloro-6-(4-trifluoromethoxy-phenylamino)-pyrimidine-5-carbaldehyde (CTFMP) shows significant promise across various fields of research due to its unique chemical properties and biological activities. Future research should focus on:

- Developing analogs with improved efficacy and reduced toxicity.

- Exploring additional therapeutic applications beyond oncology.

- Investigating environmental impacts and regulatory aspects related to its use in agrochemicals.

Propriétés

IUPAC Name |

4-chloro-6-[4-(trifluoromethoxy)anilino]pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3N3O2/c13-10-9(5-20)11(18-6-17-10)19-7-1-3-8(4-2-7)21-12(14,15)16/h1-6H,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKBQZGBVXMAOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C(=NC=N2)Cl)C=O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.